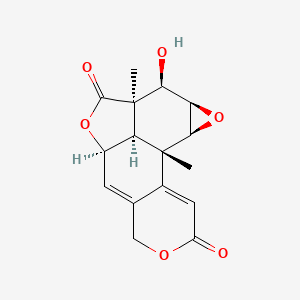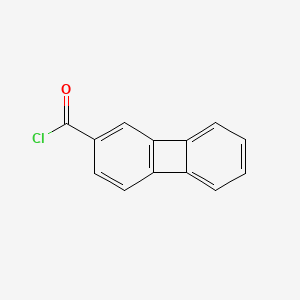
2-Biphenylenecarbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Biphenylenecarbonyl chloride is an organic compound with the molecular formula C13H7ClO. It is a derivative of biphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carbonyl chloride functional group attached to the biphenylene structure, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenylenecarbonyl chloride typically involves the acylation of biphenylene using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows: [ \text{Biphenylene} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: 2-Biphenylenecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The biphenylene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are used under acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
Nitro and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Alcohols: Formed from reduction reactions.
科学的研究の応用
2-Biphenylenecarbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals, dyes, and agrochemicals.
作用機序
The mechanism of action of 2-Biphenylenecarbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The biphenylene ring can also participate in electrophilic aromatic substitution reactions, further expanding its chemical versatility.
類似化合物との比較
Benzoyl Chloride: Similar in structure but with a single benzene ring instead of the biphenylene structure.
Phthaloyl Chloride: Contains two carbonyl chloride groups attached to a benzene ring.
Naphthoyl Chloride: Features a naphthalene ring with a carbonyl chloride group.
Uniqueness: 2-Biphenylenecarbonyl chloride is unique due to its biphenylene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific properties.
特性
CAS番号 |
75292-39-6 |
|---|---|
分子式 |
C13H7ClO |
分子量 |
214.64 g/mol |
IUPAC名 |
biphenylene-2-carbonyl chloride |
InChI |
InChI=1S/C13H7ClO/c14-13(15)8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H |
InChIキー |
MBFIKALTLIWMAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


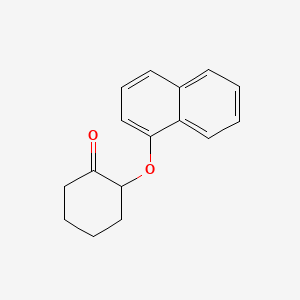

![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
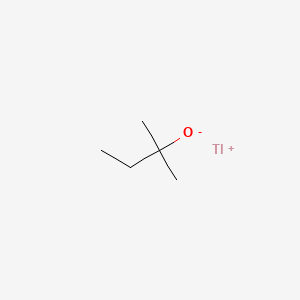

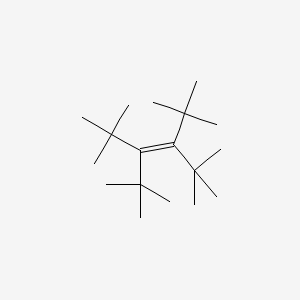
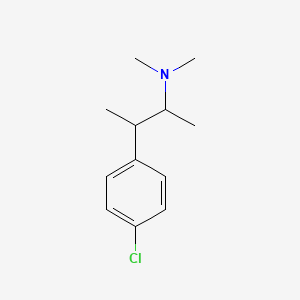

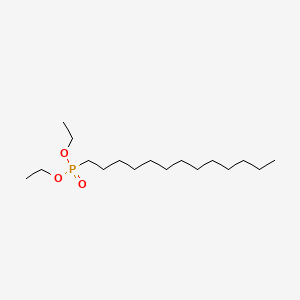
![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)

![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
